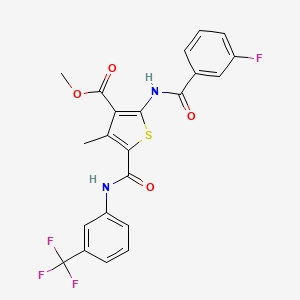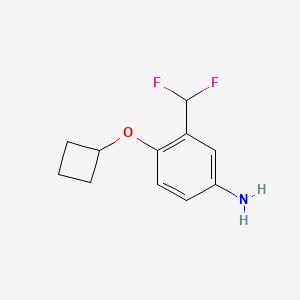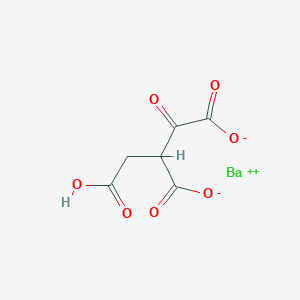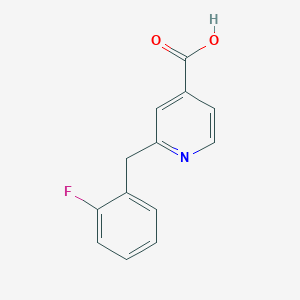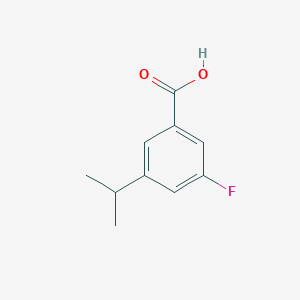
3-Fluoro-5-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-5-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the third position and an isopropyl group at the fifth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-fluoro-5-(propan-2-yl)benzoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-5-(propan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
3-fluoro-5-(propan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-5-(propan-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluorobenzoic acid: Similar structure but lacks the isopropyl group.
4-fluoro-3-(propan-2-yl)benzoic acid: Similar but with different substitution pattern.
2-fluoro-5-(propan-2-yl)benzoic acid: Another isomer with different fluorine position.
Uniqueness
3-fluoro-5-(propan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine and isopropyl groups, which can significantly impact its chemical reactivity and biological activity compared to its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
3-fluoro-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
AYBKUTSZRQMTCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



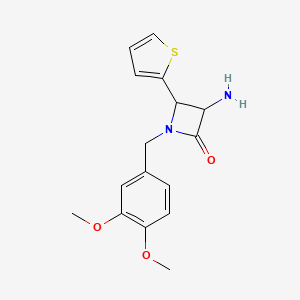
![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)



